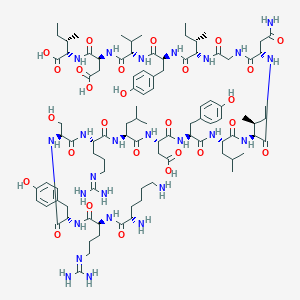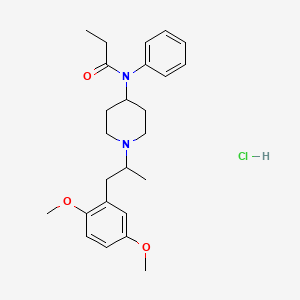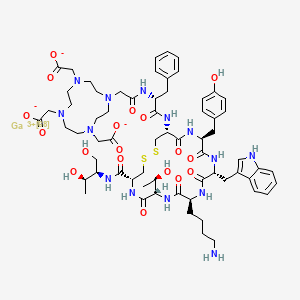![molecular formula C13H14ClNO5 B10817625 (3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid](/img/structure/B10817625.png)
(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Leptazoline A is typically isolated from the culture media of the cyanobacterium Leptolyngbya sp . The bioactivity-guided examination of this cyanobacterium has led to the isolation of Leptazoline A along with other related compounds . The synthetic routes and industrial production methods for Leptazoline A are still under research and development, with ongoing studies focusing on optimizing the extraction and synthesis processes.
Analyse Des Réactions Chimiques
Leptazoline A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of Leptazoline A, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
Leptazoline A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is studied for its unique chemical properties and potential as a building block for synthesizing other compounds. In biology, Leptazoline A is investigated for its potential biological activities, including antimicrobial and anticancer properties. In medicine, research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of Leptazoline A involves its interaction with specific molecular targets and pathways within cells . While the exact molecular targets and pathways are still being elucidated, it is believed that Leptazoline A exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various cellular responses, including changes in gene expression, protein function, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Leptazoline A is part of a family of compounds that includes Leptazoline B, Leptazoline C, and Leptazoline D . These compounds share a similar chemical structure but differ in their specific functional groups and biological activities. For example, Leptazoline B has a different chemical formula and exhibits distinct biological properties compared to Leptazoline A . The uniqueness of Leptazoline A lies in its specific chemical structure and the particular biological activities it exhibits, which may differ from those of its related compounds.
Propriétés
Formule moléculaire |
C13H14ClNO5 |
|---|---|
Poids moléculaire |
299.70 g/mol |
Nom IUPAC |
(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H14ClNO5/c1-6-12(10(17)5-11(18)19)15-13(20-6)8-4-7(14)2-3-9(8)16/h2-4,6,10,12,16-17H,5H2,1H3,(H,18,19)/t6-,10+,12+/m0/s1 |
Clé InChI |
ZFAIHGMUJXZHDW-ISROVCFRSA-N |
SMILES isomérique |
C[C@H]1[C@@H](N=C(O1)C2=C(C=CC(=C2)Cl)O)[C@@H](CC(=O)O)O |
SMILES canonique |
CC1C(N=C(O1)C2=C(C=CC(=C2)Cl)O)C(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-[8-oxo-2-[(2-oxo-1H-pyridin-3-yl)amino]-7H-purin-9-yl]cyclohexyl]acetonitrile](/img/structure/B10817576.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methyl-5-oxo-prolinamide](/img/structure/B10817581.png)
![methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate](/img/structure/B10817596.png)

![[(1S,3R,18S,19R,20R,21R,22S,23R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817603.png)



![(E)-[4-(3,5-Difluorophenyl)-3h-Pyrrolo[2,3-B]pyridin-3-Ylidene](3-Methoxyphenyl)methanol](/img/structure/B10817633.png)